2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H13BrClN5O2 and its molecular weight is 458.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
Research involves the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to "2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide". These derivatives have been synthesized and characterized for their potential as antitumor agents. For instance, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017). Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents, highlighting the diversity in potential biological activities of these derivatives (Rahmouni et al., 2016).
Antimicrobial and Antibacterial Activities
Several studies have synthesized novel derivatives to evaluate their antimicrobial and antibacterial activities. For example, new heterocycles incorporating antipyrine moiety were synthesized and evaluated for their antimicrobial properties, demonstrating the broad spectrum of biological activities of these compounds (Bondock, Rabie, Etman, & Fadda, 2008). Another study synthesized new thiazolidinone and acetidinone derivatives, showing moderate to good activity against gram-positive and gram-negative bacteria, which suggests potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including derivatives of chloroacetamide, have been investigated to understand their potential in photonic devices, optical switches, modulators, and energy applications. This research demonstrates the versatility of chloroacetamide derivatives in various scientific and technological applications (Castro et al., 2017).
Mechanism of Action
Target of Action
The specific targets of this compound are currently unknown. Similar compounds, such as pyrazoline derivatives, have been found to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) in the cholinergic nervous system . These targets play crucial roles in various biological processes, including nerve pulse transmission .
Mode of Action
For example, some pyrazoline derivatives have been found to inhibit AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
For instance, some pyrazoline derivatives have been found to affect the production of reactive oxygen species (ROS), which are involved in various cellular processes and can increase dramatically under cellular damage .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting ache activity, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Properties
IUPAC Name |
2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5O2/c20-12-1-7-15(8-2-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-5-3-13(21)4-6-14/h1-9,11H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEFPJKFVQZGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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